
tert-Butyl (R)-2-(methylcarbamoyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a methylcarbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and methyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl or methylcarbamoyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The piperazine scaffold is a privileged structure frequently found in biologically active compounds. It is present in many marketed drugs, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics . The compound’s potential biological activities make it a candidate for drug discovery and development.
Industry: In the industrial sector, tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate can be used in the production of polymers, coatings, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The piperazine ring can bind to these targets, modulating their activity and leading to therapeutic effects . The exact pathways involved would depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 1-piperazinecarboxylate
- Methylcarbamoyl piperazine derivatives
- tert-Butyl piperazine derivatives
Comparison: tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of both tert-butyl and methylcarbamoyl groups on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it different from other piperazine derivatives. For example, tert-Butyl 1-piperazinecarboxylate lacks the methylcarbamoyl group, which may result in different reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H21N3O3 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m1/s1 |
InChI-Schlüssel |
PRNNQLMMKGNVKQ-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)NC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


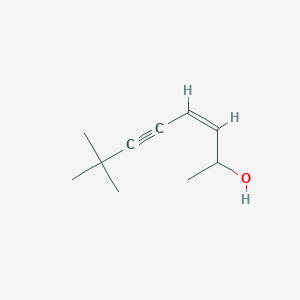
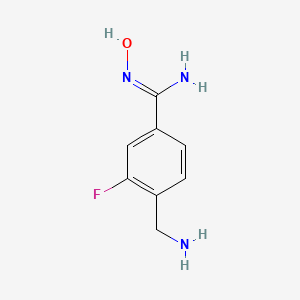
amine](/img/structure/B13341427.png)

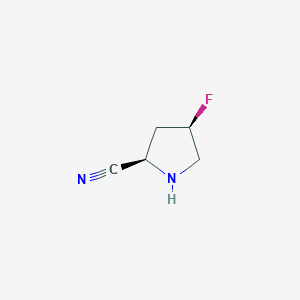
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)
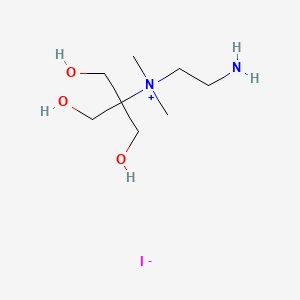
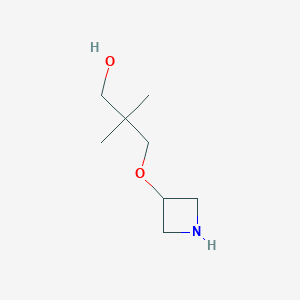
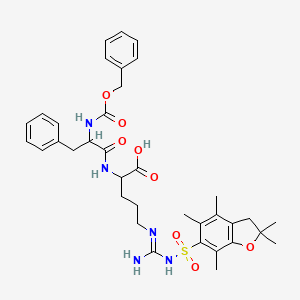
![2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13341475.png)
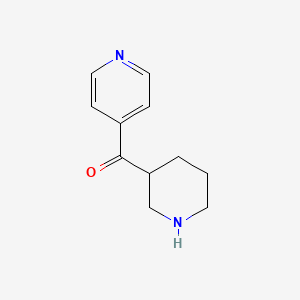
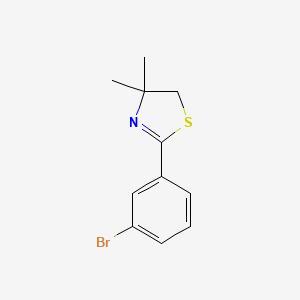
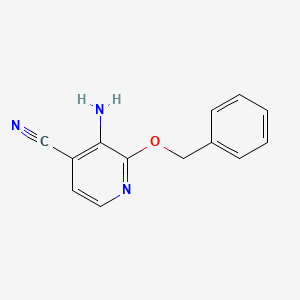
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13341488.png)
